molecular formula C11H18N4 B1453808 2-(4-Ethylpiperazin-1-yl)pyridin-4-amine CAS No. 892867-11-7

2-(4-Ethylpiperazin-1-yl)pyridin-4-amine

Cat. No.: B1453808
CAS No.: 892867-11-7
M. Wt: 206.29 g/mol
InChI Key: MSXVVUJRDQQZKI-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)pyridin-4-amine: is a heterocyclic compound that contains a pyridine ring and an ethylpiperazine moiety. This compound has gained significant attention in the field of scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)pyridin-4-amine typically involves the use of 2-nitro-5-bromopyridine as a starting material. The process includes a Grignard reaction, reductive amination, and nitro reduction . The reaction conditions are carefully controlled to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2-(4-Ethylpiperazin-1-yl)pyridin-4-amine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activities and protein interactions.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly in the treatment of cancer and other diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is valued for its versatility and effectiveness in various chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, which can lead to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
  • 2-(4-Ethylpiperazin-1-yl)pyridin-4-amine

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylpiperazine moiety and pyridine ring make it particularly versatile in various applications .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-9-10(12)3-4-13-11/h3-4,9H,2,5-8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXVVUJRDQQZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2.03 g (9 mmol) 1-ethyl-4-(4-nitro-pyridin-2-yl)-piperazine in 30 ml methanol was hydrogenated over 0.052 g Pd/C with 1 bar hydrogen for 3 h at room temperature. The mixture was filtered and evaporated to dryness to yield the title compound as yellow solid which was used without further purification (m/e): 207.1 (MH+; 100%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.052 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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